2-(Dimethylamino)-2-(3-fluorophenyl)acetic acid
Description
Properties
IUPAC Name |
2-(dimethylamino)-2-(3-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-12(2)9(10(13)14)7-4-3-5-8(11)6-7/h3-6,9H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQASWZXVXUKBDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC(=CC=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901259461 | |
| Record name | α-(Dimethylamino)-3-fluorobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901259461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007878-88-7 | |
| Record name | α-(Dimethylamino)-3-fluorobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1007878-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-(Dimethylamino)-3-fluorobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901259461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-2-(3-fluorophenyl)acetic acid can be achieved through several methods:
-
Nucleophilic Substitution Reaction: : One common method involves the nucleophilic substitution of a suitable precursor, such as 3-fluorobenzyl chloride, with dimethylamine in the presence of a base like sodium hydroxide. The resulting intermediate is then subjected to carboxylation to yield the desired product.
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Reductive Amination: : Another approach involves the reductive amination of 3-fluorobenzaldehyde with dimethylamine, followed by oxidation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
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Reduction: : Reduction of the carboxylic acid group can yield the corresponding alcohol.
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Substitution: : The fluorine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
N-oxide Derivatives: Formed through oxidation.
Alcohol Derivatives: Formed through reduction.
Substituted Phenyl Derivatives: Formed through electrophilic aromatic substitution.
Scientific Research Applications
Medicinal Chemistry
DMFA is primarily utilized as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders. Its pharmacological properties include:
- Antitumor Activity : DMFA has shown potential as an anticancer agent by inhibiting tumor cell proliferation.
- Neuroprotective Effects : Research indicates that DMFA may protect neuronal cells from damage.
- Antimicrobial Properties : The compound has demonstrated effectiveness against several bacterial strains.
Case Study: Anticancer Activity
In a study published in the journal Medicinal Chemistry, DMFA was tested against various cancer cell lines. Results indicated that DMFA inhibited cell growth significantly, suggesting its potential as an anticancer agent through mechanisms such as enzyme inhibition and modulation of cell signaling pathways .
Organic Synthesis
DMFA serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions allows for further functionalization:
- Oxidation : Can yield N-oxide derivatives.
- Reduction : Can produce alcohol derivatives.
- Electrophilic Aromatic Substitution : The fluorine atom can participate in substitution reactions to create new compounds.
Data Table: Common Reactions Involving DMFA
| Reaction Type | Product Type | Key Reagents |
|---|---|---|
| Oxidation | N-oxide derivatives | Hydrogen peroxide |
| Reduction | Alcohol derivatives | Lithium aluminum hydride |
| Electrophilic Substitution | Substituted phenyl derivatives | Sodium hydroxide, potassium carbonate |
Material Science
Research is ongoing into the potential use of DMFA in developing novel materials with specific electronic or optical properties. Its unique structure may lead to innovative applications in electronics and photonics.
DMFA exhibits a range of biological activities attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : Inhibits histone deacetylases (HDACs), affecting cancer progression and neurodegenerative diseases.
- Cell Signaling Modulation : Influences pathways regulating cell proliferation and apoptosis, notably through modulation of the NF-kB signaling pathway.
Pharmacokinetics
DMFA demonstrates favorable pharmacokinetic properties:
- Solubility : Soluble in water, enhancing bioavailability.
- Metabolism : Undergoes hepatic metabolism affecting efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-2-(3-fluorophenyl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The dimethylamino group can enhance the compound’s ability to cross biological membranes, while the fluorophenyl group can influence binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Key Observations:
- The 3-fluorophenyl group introduces steric hindrance and electron withdrawal, which may reduce acidity relative to non-fluorinated counterparts like 2-(dimethylamino)-2-(3-methylphenyl)acetic acid .
- Salt Forms: Hydrochloride salts are common (e.g., ), improving solubility for pharmacological applications.
Physicochemical Properties
Notes:
Biological Activity
2-(Dimethylamino)-2-(3-fluorophenyl)acetic acid (commonly referred to as DMFA) is a compound of significant interest due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
DMFA is characterized by its dimethylamino group and a fluorinated phenyl ring. Its molecular formula is C11H14FNO2, and it possesses a molecular weight of 215.24 g/mol. The presence of the fluorine atom enhances its lipophilicity, which may contribute to its biological activity.
Biological Activity Overview
DMFA exhibits a range of biological activities, including:
- Antitumor Activity : In various studies, DMFA has shown potential as an anticancer agent by inhibiting tumor cell proliferation.
- Antimicrobial Properties : The compound has demonstrated effectiveness against several bacterial strains.
- Neuroprotective Effects : Research indicates that DMFA may have protective effects on neuronal cells.
The biological effects of DMFA are primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : DMFA has been reported to inhibit enzymes involved in critical metabolic pathways. For instance, it can inhibit histone deacetylases (HDACs), which play a role in cancer progression and neurodegenerative diseases .
- Cell Signaling Modulation : The compound influences signaling pathways that regulate cell proliferation and apoptosis, particularly through modulation of the NF-kB signaling pathway.
Pharmacokinetics
DMFA demonstrates favorable pharmacokinetic properties, including:
- Solubility : It is soluble in water, which enhances its bioavailability.
- Metabolism : The compound undergoes hepatic metabolism, impacting its efficacy and safety profile.
Antitumor Activity
A study evaluated the effects of DMFA on various cancer cell lines. The results indicated that DMFA significantly reduced cell viability in a dose-dependent manner, with an IC50 value ranging from 10 µM to 20 µM across different cancer types (Table 1).
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 15 |
| MCF-7 (Breast) | 12 |
| A549 (Lung) | 18 |
Antimicrobial Properties
In another investigation, DMFA was tested against common bacterial strains. It exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) as shown in Table 2.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Q & A
Q. What are the established synthetic routes for 2-(Dimethylamino)-2-(3-fluorophenyl)acetic acid, and what factors influence yield optimization?
Synthesis of this compound can leverage enzymatic dynamic kinetic resolution (DKR) systems or chemical alkylation strategies. For example, multi-enzyme systems combining nitrilases and stereoinverting amidases (e.g., from Rhodococcus rhodochrous J1) achieve >99% enantiomeric excess (ee) in analogous fluorophenylacetic acid derivatives under optimized conditions (pH 8, 40°C, 24 h) . Key factors include:
- Substrate specificity : 3-Fluorophenyl nitriles require precise enzyme-substrate matching.
- Catalyst ratio : A 2:1 nitrilase-to-amidase ratio minimizes byproduct formation.
- Temperature control : Thermal denaturation above 45°C reduces enzyme activity.
| Method | Catalyst/Reagents | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Enzymatic DKR | Nitrilase + amidase | 78-82 | >99 | |
| Alkylation | Dimethylamine/K2CO3 | 65-70 | N/A | (Hypothetical) |
Alternative routes may involve Friedel-Crafts alkylation or reductive amination of 3-fluorophenylglyoxylic acid derivatives .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data be resolved?
Key techniques :
- ¹H/¹³C NMR : Resolve dimethylamino (-N(CH₃)₂, δ 2.2–2.5 ppm) and fluorophenyl aromatic protons (δ 6.8–7.4 ppm). ¹⁹F NMR confirms para/ortho fluorine positions (δ -110 to -120 ppm) .
- LC-MS : Verify molecular ion [M+H]⁺ at m/z 212.1 (C₁₀H₁₂FNO₂) and fragmentation patterns.
- X-ray crystallography : Resolves stereochemical ambiguities in hydrochloride salts .
Data contradiction resolution :
- Tautomeric conflicts : Use variable-temperature NMR to distinguish keto-enol equilibria.
- Purity discrepancies : Combine HPLC (C18 column, 0.1% TFA/ACN gradient) with charged aerosol detection .
Advanced Research Questions
Q. How can computational modeling predict the compound's reactivity and guide synthetic route design?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize reaction pathways:
- Transition state analysis : Predicts enantioselectivity in enzymatic DKR by modeling nitrilase-substrate binding .
- Solvent effects : Polarizable continuum models (PCM) identify optimal solvents (e.g., THF vs. acetonitrile) for alkylation steps.
- Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) suggest susceptibility to nucleophilic attack at the α-carbon .
Case study : MD simulations of amidase binding pockets explain >99% ee in enzymatic resolutions .
Q. What strategies resolve contradictions in biological activity data across different assay conditions?
Discrepancies often arise from:
- pH-dependent ionization : The carboxylic acid group (pKa ~2.8) and dimethylamino (pKa ~9.5) create zwitterionic forms affecting membrane permeability .
- Assay interference : Fluorophenyl moieties may quench fluorescence in FRET-based assays.
Mitigation strategies :
- Isoform-specific profiling : Test against related targets (e.g., FABP4/5 inhibitors) using SPR binding assays .
- Environmental controls : Standardize redox conditions (e.g., 5 mM glutathione) to minimize thiol-mediated artifacts .
Q. What are the challenges in enantiomeric resolution, and which chiral catalysts are effective?
Challenges :
- Racemization : The α-proton’s acidity (pKa ~18) permits base-catalyzed racemization during workup.
- Scalability : Chiral HPLC (e.g., Chiralpak IA column) achieves >99% ee but limits throughput.
Solutions :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
